molecular formula C22H14ClFN6 B214831 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Número de catálogo B214831
Peso molecular: 416.8 g/mol
Clave InChI: YTFGNDGQMWCFLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Mecanismo De Acción

AZD9291 selectively targets mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which is commonly found in NSCLC with T790M mutation. The drug irreversibly binds to the ATP-binding site of 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, inhibiting its activity and leading to tumor cell death. Unlike other 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole TKIs, AZD9291 has minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which reduces the risk of side effects associated with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole inhibition.
Biochemical and Physiological Effects
AZD9291 has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with T790M mutation. The drug also inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival. In clinical trials, AZD9291 has been found to have a favorable safety profile, with most adverse events being mild to moderate in severity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, as well as its minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The drug is also well-tolerated in animal models, which allows for higher doses to be administered. However, AZD9291 has some limitations, such as its irreversible binding to 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which may limit its use in certain applications.

Direcciones Futuras

There are several future directions for AZD9291 research, including its potential use in combination with other drugs for the treatment of NSCLC and other cancers. The drug may also be investigated for its effects on the tumor microenvironment, such as its ability to modulate the immune response. Additionally, further studies may explore the mechanisms of resistance to AZD9291 and the development of strategies to overcome this resistance.

Métodos De Síntesis

The synthesis of AZD9291 involves several steps, including the condensation of 4-chloroaniline and 4-fluorobenzaldehyde to form 4-chloro-4'-fluorobenzylideneaniline, which is then reacted with 1-phenyl-1H-pyrazol-4-amine to obtain 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

AZD9291 has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in NSCLC with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole T790M mutation. The drug has shown significant anti-tumor activity in both in vitro and in vivo models, and has been found to be well-tolerated in clinical trials. AZD9291 has also been investigated for its potential use in other cancers, such as breast cancer and colorectal cancer.

Propiedades

Nombre del producto

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Fórmula molecular

C22H14ClFN6

Peso molecular

416.8 g/mol

Nombre IUPAC

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenylpyrazol-4-yl]tetrazole

InChI

InChI=1S/C22H14ClFN6/c23-16-6-10-19(11-7-16)30-22(26-27-28-30)20-14-25-29(18-12-8-17(24)9-13-18)21(20)15-4-2-1-3-5-15/h1-14H

Clave InChI

YTFGNDGQMWCFLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

SMILES canónico

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.